Potassium trifluoro[(propan-2-yloxy)methyl]boranuide (CAS 1394048-67-9) is an air- and moisture-stable organotrifluoroborate salt utilized to introduce the isopropoxymethyl ether linkage via transition-metal-catalyzed cross-coupling and radical addition pathways [1]. Unlike highly unstable alkoxymethylboronic acids or oily pinacol esters, this crystalline potassium salt offers extended shelf stability, precise stoichiometric weighing, and high resistance to protodeboronation [2]. It serves as a critical precursor in medicinal chemistry for modulating lipophilicity and metabolic stability, functioning as a robust Csp3 coupling partner in Suzuki-Miyaura reactions, photoredox cross-couplings, and direct heteroaryl alkylations [3].
Substituting this trifluoroborate with isopropoxymethylboronic acid or its pinacol ester introduces severe process liabilities. Alkoxymethylboronic acids are notoriously unstable, rapidly undergoing protodeboronation and oligomerization, making them unsuitable for commercial procurement or reproducible scale-up [1]. While the corresponding pinacol ester (Bpin) is more chemically stable, it is typically an oil, which complicates handling, purification, and precise mass dosing in high-throughput or automated synthesis [2]. Furthermore, the trifluoroborate salt exhibits unique single-electron-transfer (SET) reactivity, allowing it to function as an alkyl radical precursor in photoredox and Minisci-type couplings—a synthetic pathway not readily accessible to standard boronate esters [3].
Target Reagent
Isopropoxymethyltrifluoroborate (secondary alkoxy) — steric and electronic profile influences transmetalation kinetics and coupling selectivity.
Common Substitute
Methoxymethyltrifluoroborate (primary alkoxy) — divergent reactivity may shift coupling efficiency and side-product distribution.
Potassium alkoxymethyltrifluoroborates are isolated as free-flowing, crystalline solids that resist atmospheric moisture and oxidation, whereas the corresponding isopropoxymethyl pinacol esters are typically viscous oils [1]. This solid-state nature allows for precise stoichiometric weighing and long-term storage without the need for inert atmosphere gloveboxes, directly reducing handling time and improving batch-to-batch reproducibility in parallel synthesis workflows [2].
| Evidence Dimension | Physical state and handling |
| Target Compound Data | Solid, air-stable powder |
| Comparator Or Baseline | Isopropoxymethylboronic acid pinacol ester (Viscous oil) |
| Quantified Difference | Eliminates need for oil weighing; >6 months benchtop stability |
| Conditions | Standard laboratory storage and weighing |
Solid-state precursors are essential for automated dispensing and reproducible scale-up in medicinal chemistry.
Potassium alkoxymethyltrifluoroborates are highly effective radical precursors in visible-light photoredox cross-couplings. When reacted with acyl chlorides using an Ir photocatalyst and NiCl2/ligand system, isopropoxymethyltrifluoroborate successfully forms the corresponding alpha-isopropoxyketone via single-electron transfer [1]. This dual-catalytic Csp2-Csp3 coupling provides a direct route to complex ether-containing ketones under mild, room-temperature conditions, bypassing traditional, harsher enolate alkylation methods [2].
| Evidence Dimension | Csp2-Csp3 photoredox coupling efficiency |
| Target Compound Data | Direct formation of alpha-isopropoxyketones |
| Comparator Or Baseline | Traditional enolate etherification (multi-step, harsher conditions) |
| Quantified Difference | Single-step radical coupling at room temperature |
| Conditions | Ir photocatalyst, NiCl2·dme, room temperature, visible light |
Enables the single-step construction of sterically hindered alpha-alkoxyketones under mild conditions, streamlining library synthesis.
Beyond traditional cross-coupling, potassium alkoxymethyltrifluoroborates serve as robust radical precursors for the direct alkylation of heteroaromatics. In the presence of oxidants, these salts generate alkoxymethyl radicals that efficiently add to protonated N-heterocycles like lepidine, achieving yields between 58% and 89% across diverse alkoxymethyl groups [1]. The isopropoxymethyl derivative allows for the direct, late-stage introduction of a lipophilic ether moiety onto drug-like scaffolds without requiring pre-functionalization of the heterocycle [2].
| Evidence Dimension | Direct C-H functionalization yield |
| Target Compound Data | 58-89% yield for alkoxymethyl radical additions |
| Comparator Or Baseline | Traditional cross-coupling (requires pre-halogenated heterocycles) |
| Quantified Difference | Eliminates the need for heteroaryl pre-functionalization |
| Conditions | Mn(OAc)3, TFA, AcOH/H2O, 50 °C |
Allows medicinal chemists to perform late-stage C-H functionalization to rapidly optimize the lipophilicity and solubility of lead compounds.
Incorporating the isopropoxymethyl group into drug candidates to modulate lipophilicity (LogP) and improve metabolic stability compared to simple methoxy or ethoxy ethers [1].
Utilizing the air-stable, free-flowing solid form of the trifluoroborate for precise robotic dispensing in parallel Suzuki-Miyaura cross-coupling libraries [2].
Generating isopropoxymethyl radicals under mild visible-light conditions for the direct C-H alkylation of complex N-heterocycles or cross-coupling with acyl chlorides [1].
Irritant